![molecular formula C21H23N5O2 B2440907 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-30-6](/img/no-structure.png)

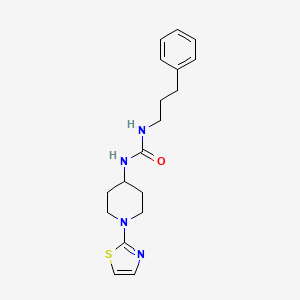

4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

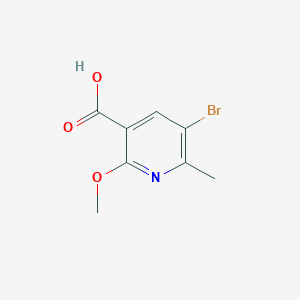

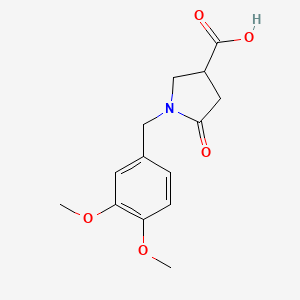

“4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C21H25N5O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .

Scientific Research Applications

- DMPI derivatives have been investigated for their antibacterial properties. Studies reveal that several synthesized compounds exhibit moderate antibacterial activity against various bacterial strains. Further research in this area could lead to novel antimicrobial agents.

- Researchers have explored DMPI derivatives for their anti-tubercular potential. Notably, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole have shown promising activity against Mycobacterium tuberculosis strains . These findings highlight the compound’s potential in combating tuberculosis.

- Imidazoles, including DMPI, serve as key components in functional materials. Their versatile chemical structure makes them suitable for applications such as sensors, catalysts, and electronic devices. Researchers continue to explore novel synthetic routes to enhance their utility .

Antibacterial Activity

Anti-Tubercular Potential

Functional Materials

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 2,6-diaminopurine-7-carboxylic acid with 3-phenylpropanal to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with acetic anhydride and propargyl bromide to form the corresponding propargylated derivative. The propargylated derivative is then reacted with methyl vinyl ketone to form the final product.", "Starting Materials": [ "2,6-diaminopurine-7-carboxylic acid", "3-phenylpropanal", "sodium borohydride", "acetic anhydride", "propargyl bromide", "methyl vinyl ketone" ], "Reaction": [ "Condensation of 2,6-diaminopurine-7-carboxylic acid with 3-phenylpropanal to form the corresponding imine", "Reduction of the imine to the corresponding amine using sodium borohydride", "Reaction of the amine with acetic anhydride to form the corresponding N-acetyl derivative", "Reaction of the N-acetyl derivative with acetic anhydride and propargyl bromide to form the corresponding propargylated derivative", "Reaction of the propargylated derivative with methyl vinyl ketone to form the final product" ] } | |

CAS RN |

876902-30-6 |

Product Name |

4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Molecular Formula |

C21H23N5O2 |

Molecular Weight |

377.448 |

IUPAC Name |

4,7-dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C21H23N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h4-7,9-10,14H,1,8,11-13H2,2-3H3 |

InChI Key |

UXYYTIBTCQQXIZ-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)